1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine
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Overview
Description
1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is a complex organic compound characterized by its unique structural features It contains a piperazine ring substituted with a benzyl group and a nitrobenzyl group, which is further substituted with a chlorophenylsulfanyl moiety
Scientific Research Applications
1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a benzyl halide in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol, and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as lithium aluminum hydride.
Substitution: The benzyl and chlorophenylsulfanyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives depending on the nucleophile involved.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenylsulfanyl group may also contribute to its activity by interacting with cellular proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine
- 1-Benzyl-3-chloro-4-[(4-chlorophenyl)sulfanyl]-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group and the chlorophenylsulfanyl moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-benzyl-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c25-21-7-9-22(10-8-21)31-24-11-6-20(16-23(24)28(29)30)18-27-14-12-26(13-15-27)17-19-4-2-1-3-5-19/h1-11,16H,12-15,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBGVXLQHMZJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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